molecular formula C10H12N2 B13943180 2-Isopropyl-4-methylnicotinonitrile

2-Isopropyl-4-methylnicotinonitrile

Cat. No.: B13943180
M. Wt: 160.22 g/mol
InChI Key: YZIJTPYBQCMHSH-UHFFFAOYSA-N
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Description

2-Isopropyl-4-methylnicotinonitrile is an organic compound with the molecular formula C₁₀H₁₂N₂ It is a derivative of nicotinonitrile, characterized by the presence of an isopropyl group and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4-methylnicotinonitrile can be achieved through several methods. One common approach involves the reaction of isopropylidenemalononitrile with mesitylene in the presence of a solvent such as dichloromethane. Another method includes the use of 2,6-dichloro-4-methylnicotinonitrile as a starting material, followed by reductive dechlorination using zinc and ammonia .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis techniques. The key steps include the preparation of intermediate compounds, followed by purification and isolation of the final product. Optimization of reaction parameters and purification methods is crucial to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-methylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-Isopropyl-4-methylnicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-methylnicotinonitrile involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Isopropyl-2-methylnicotinonitrile
  • 2-Isopropyl-4-methylpyridin-3-amine
  • 6-Alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles

Uniqueness

2-Isopropyl-4-methylnicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research purposes .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

4-methyl-2-propan-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C10H12N2/c1-7(2)10-9(6-11)8(3)4-5-12-10/h4-5,7H,1-3H3

InChI Key

YZIJTPYBQCMHSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C(C)C)C#N

Origin of Product

United States

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